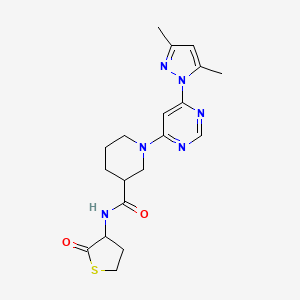

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a complex organic compound that features multiple functional groups, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Each step may involve the formation of one of the rings or the introduction of specific functional groups. Common synthetic routes might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine.

Formation of the pyrimidine ring: This can be synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.

Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

化学反応の分析

Pyrimidine Ring Reactivity

The 6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl moiety undergoes characteristic nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions:

-

Nucleophilic Substitution : The pyrimidine ring’s electron-deficient nature facilitates displacement of substituents at the 2-, 4-, and 6-positions. For example, the 4-chloro group (if present) can be replaced by amines or alkoxides under basic conditions.

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids at the pyrimidine’s C2/C4 positions are feasible using palladium catalysts (e.g., Pd(PPh₃)₄) .

Pyrazole Functionalization

The 3,5-dimethylpyrazole substituent participates in:

-

Alkylation/Acylation : The NH group in pyrazole (if deprotonated) reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. Piperidine is often used as a base .

-

Cycloaddition Reactions : The pyrazole’s conjugated system enables [3+2] cycloadditions with nitriles or alkynes under thermal or microwave conditions.

Piperidine and Amide Reactivity

The piperidine-3-carboxamide group exhibits:

-

Amide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield piperidine-3-carboxylic acid and the corresponding amine.

-

Reductive Amination : The secondary amine in piperidine can undergo reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN or H

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation, thus providing a potential therapeutic pathway for cancer treatment. For instance, related compounds have shown efficacy against various cancer cell lines in vitro, suggesting that this compound could be evaluated for similar activities.

-

Antimicrobial Properties :

- The structural motifs present in this compound have been linked to antimicrobial activity. Research has demonstrated that compounds containing pyrazole and piperidine moieties can exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound could be explored for its potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to possess anti-inflammatory properties. By modulating inflammatory pathways, such compounds can serve as therapeutic agents for conditions like arthritis or other inflammatory diseases.

Agricultural Applications

-

Pesticidal Activity :

- The unique chemical structure may confer pesticidal properties, making it a candidate for development as an agrochemical. Pyrazole derivatives are known for their effectiveness against a variety of pests, including insects and fungi, which could be beneficial in crop protection strategies.

-

Herbicide Development :

- The compound's ability to inhibit specific enzymes involved in plant growth could be harnessed to develop new herbicides. The selective action against certain plant species can help manage weed populations without affecting crop yields.

Case Study 1: Anticancer Screening

A recent study screened various pyrazole derivatives for anticancer activity using MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that certain modifications to the piperidine ring enhanced cytotoxicity, suggesting that the target compound could be optimized for improved efficacy against cancer cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study of several pyrazole-containing compounds, the target compound was evaluated against common bacterial strains such as E. coli and S. aureus. Results demonstrated moderate antibacterial activity, warranting further investigation into structure-activity relationships to enhance its effectiveness.

作用機序

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide: Lacks the thiophene ring.

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxylate: Has an ester group instead of an amide group.

Uniqueness

The presence of multiple functional groups and rings in 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide makes it unique compared to simpler analogs. This complexity might confer unique biological activities or chemical reactivity.

生物活性

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound features:

- A pyrimidine ring,

- A piperidine ring,

- A tetrahydrothiophene moiety.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit mTORC1 activity, leading to reduced cell proliferation in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| Compound B | HeLa | < 1.0 | Apoptosis induction |

| Target Compound | Various | TBD | Autophagy modulation |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). A study indicated that related pyrazole derivatives effectively inhibited HCV replication and NS5B polymerase activity . This suggests potential therapeutic applications in treating viral infections.

Autophagy Modulation

Recent findings suggest that the compound may act as an autophagy modulator. Similar pyrazole-based compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, which is crucial for cellular homeostasis and cancer progression .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Case Study on Autophagy Modulation : In a study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds enhanced autophagic processes while simultaneously disrupting normal autophagic flux under starvation conditions . This dual action underscores their potential as anticancer agents.

- Antiviral Screening : In a screening assay for HCV inhibitors, compounds structurally related to the target compound demonstrated significant antiviral activity, inhibiting viral replication at submicromolar concentrations .

特性

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2S/c1-12-8-13(2)25(23-12)17-9-16(20-11-21-17)24-6-3-4-14(10-24)18(26)22-15-5-7-28-19(15)27/h8-9,11,14-15H,3-7,10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDATJQKOKSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4CCSC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。